1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione
Description
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring two key substituents:
- 4-Morpholinylphenylamino group: Introduces hydrogen-bonding capabilities and modulates solubility due to the morpholine oxygen and nitrogen atoms.
This compound belongs to a class of molecules explored for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and neurological applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-14-1-5-17(6-2-14)24-19(25)13-18(20(24)26)22-15-3-7-16(8-4-15)23-9-11-27-12-10-23/h1-8,18,22H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQRMTZJCXIMPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Structural Disconnections
The target molecule can be dissected into three primary components:
- Pyrrolidine-2,5-dione scaffold : A cyclic imide formed via cyclization of a substituted succinic acid derivative.
- 4-Fluorophenyl group : Introduced at position 1 through N-arylation or via pre-functionalized precursors.
- 4-Morpholinophenylamino group : Installed at position 3 through nucleophilic substitution or coupling reactions.
Key retrosynthetic strategies include:
- Route A : Sequential assembly starting with pyrrolidine-2,5-dione functionalization.
- Route B : Convergent synthesis via coupling of pre-formed aromatic modules.
Synthetic Methodologies
Route A: Condensation-Cyclization Approach
This method involves the condensation of 2-(4-fluorophenyl)succinic acid with 4-(morpholin-4-yl)aniline, followed by cyclization to form the pyrrolidine-2,5-dione ring.
Step 1: Synthesis of 2-(4-Fluorophenyl)succinic Acid
Procedure :
- Friedel-Crafts acylation of fluorobenzene with maleic anhydride in the presence of AlCl₃ yields 2-(4-fluorophenyl)maleic anhydride.
- Hydrolysis of the anhydride with aqueous NaOH produces 2-(4-fluorophenyl)succinic acid.
Conditions :
Step 2: Coupling with 4-(Morpholin-4-yl)aniline
- Reagents : Carbonyldiimidazole (CDI), dimethylformamide (DMF).
Mechanism : CDI activates the carboxylic acid groups of 2-(4-fluorophenyl)succinic acid, forming an imidazolide intermediate. Nucleophilic attack by 4-(morpholin-4-yl)aniline generates a diamide.
Conditions :
Step 3: Cyclization to Pyrrolidine-2,5-dione
- Procedure : Heating the diamide in acetic anhydride induces intramolecular cyclization.
- Optimization :
- Temperature: 120°C.
- Catalyst: Pyridine (0.5 eq).
- Yield: 78–82%.
Table 1: Reaction Conditions for Route A
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | AlCl₃, maleic anhydride | 70 |
| 2 | CDI, DMF, rt | 48 |
| 3 | Ac₂O, 120°C | 80 |
Route B: Michael Addition to Maleimide Intermediate
This approach exploits the reactivity of maleimides toward amine nucleophiles in conjugate additions.
Step 1: Synthesis of 1-(4-Fluorophenyl)pyrrolidine-2,5-dione
Procedure :
Conditions :
Step 2: Michael Addition of 4-(Morpholin-4-yl)aniline
Mechanism : The maleimide undergoes nucleophilic attack at the β-carbon by the amine, followed by tautomerization.
Optimization :
Table 2: Comparative Efficiency of Routes A and B
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 27 | 56 |
| Purity (HPLC, %) | 98 | 95 |
| Scalability | Moderate | High |
Alternative Pathways and Emerging Techniques
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations:
- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity (e.g., in compound 2j) enhances target binding compared to methoxy groups, as seen in cluster 6 chalcones .
- Morpholinyl vs.
Impact of Heterocyclic Substituents
- Morpholine Derivatives : The morpholine group in the target compound likely enhances interactions with enzymes or receptors requiring hydrogen-bond acceptors (e.g., GABA-transaminase in ).
- Piperazine/Non-Piperazine Chalcones: Piperazine-substituted chalcones (cluster 12 in ) show less obvious SAR, whereas non-piperazine analogs (e.g., cardamonin, IC50 = 4.35 μM) highlight the importance of hydroxyl and halogen substitutions for potency.
Pharmacological Potential
- Antimicrobial Activity : Fluorophenyl and morpholinyl groups align with trends in chalcone derivatives (e.g., 2j ) and Mannich bases .
- Anti-Inflammatory Potential: Analogous compounds (e.g., camphorataimide E in ) with hydroxyl substitutions show anti-inflammatory activity, but fluorophenyl/morpholinyl combinations remain untested.
Biological Activity
1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, particularly focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C19H20FN3O2
- Molecular Weight : 345.38 g/mol
The compound features a pyrrolidine core substituted with a fluorophenyl group and a morpholinophenyl group, which are critical for its biological activity.
Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in bacterial resistance mechanisms. For instance, studies have shown that derivatives of pyrrolidine-2,5-dione can inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. The inhibition leads to a reduction in bacterial growth, making it a potential candidate for treating multidrug-resistant bacterial infections .
Biological Activity Data
The following table summarizes key biological activity data related to this compound:
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with an MIC value indicating effectiveness at low concentrations. The mechanism was attributed to its ability to bind to PBPs and inhibit their function, thereby disrupting bacterial cell wall synthesis.
- Cytotoxicity Assessment : In vitro tests showed that the compound was not cytotoxic at tested concentrations against several human cell lines, suggesting a favorable safety profile for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the pyrrolidine ring and the substituents on the phenyl groups significantly affect the biological activity. For example, the presence of electron-withdrawing groups enhances binding affinity to target enzymes, while bulky substituents may hinder access to active sites.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. A core strategy includes:
- Step 1: Reacting 4-fluorophenyl derivatives with pyrrolidine-2,5-dione under nucleophilic substitution conditions .
- Step 2: Introducing the morpholinyl-aniline moiety via Buchwald–Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Optimization: Key parameters include solvent polarity (DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants (1:1.2 for amine:pyrrolidine-dione). Yield improvements (up to 75%) are achieved using microwave-assisted synthesis .
Advanced: How can discrepancies between computational molecular docking results and experimental binding affinity data be resolved?
Answer:
Contradictions often arise from solvent effects or protein flexibility. Mitigation strategies include:
- Enhanced Sampling: Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P) to account for solvation .
- Ensemble Docking: Incorporate multiple protein conformations from NMR or cryo-EM data to refine docking poses .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between predicted and observed conformations to validate target interactions .
Basic: What spectroscopic and crystallographic techniques are essential for structural validation?
Answer:
- 1H/13C NMR: Identify aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and carbonyl carbons (δ 170–175 ppm). Amine protons (δ 5.2–5.8 ppm) confirm the aniline linkage .
- X-ray Diffraction: Resolve the planar conformation of the pyrrolidine-2,5-dione ring and dihedral angles between fluorophenyl and morpholinylphenyl groups (typically 15–30°) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 410.15) .
Advanced: What mechanistic insights explain the compound’s inhibitory activity against kinase targets?
Answer:
The compound likely acts as a Type II kinase inhibitor:
- Binding Mode: The morpholinyl-aniline group occupies the hydrophobic back pocket, while the pyrrolidine-dione core interacts with the ATP-binding site via hydrogen bonds (e.g., with hinge-region residues like Glu95) .
- Kinetic Studies: Preincubation time-dependent inhibition and IC50 shifts under high ATP concentrations suggest non-competitive mechanisms .
- Mutagenesis: Ala-scanning of kinase domains identifies critical residues (e.g., Asp184) for binding affinity .
Basic: How does pH and temperature influence the compound’s stability in pharmacological assays?
Answer:
- pH Stability: The compound degrades rapidly in acidic conditions (pH < 3) via hydrolysis of the pyrrolidine-dione ring. Buffered solutions (pH 7.4) maintain stability for >48 hours .
- Thermal Stability: Decomposition occurs above 80°C, necessitating storage at −20°C. Differential Scanning Calorimetry (DSC) shows an endothermic peak at 185°C, correlating with melting point .
Advanced: How can researchers address conflicting NMR and XRD data regarding rotational isomerism?
Answer:
- Variable-Temperature NMR: Monitor coalescence of split signals (e.g., morpholinyl protons) to determine energy barriers for rotation (ΔG‡ ~12–15 kcal/mol) .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O contacts) in XRD data to explain restricted rotation in the solid state .
- DFT Calculations: Compare optimized gas-phase and crystal-packing geometries to reconcile solution vs. solid-state conformations .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition: Fluorescence polarization assays for kinases (e.g., EGFR, IC50 ~0.5–2 µM) .
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HCT-116, GI50 ~10 µM) with comparative analysis against normal fibroblasts .
- Solubility: Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility (typically <50 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
